
5-(1,3-Dioxan-2-yl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxan-2-yl)quinolin-2-ol: is a heterocyclic compound that features a quinoline core substituted with a 1,3-dioxane ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the dioxane ring adds to the compound’s chemical complexity and potential for unique interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method allows for the efficient synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, is common due to their high yields and selectivity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Dioxan-2-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The dioxane ring in this compound may enhance its binding affinity and selectivity towards specific biological targets .
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them promising candidates for drug development .
Industry: In the industrial sector, quinoline derivatives are used as intermediates in the production of dyes, agrochemicals, and pharmaceuticals. The versatility of this compound makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxan-2-yl)quinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, by binding to their active sites . The dioxane ring may enhance the compound’s stability and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have a hydroxyl group at the 4-position instead of the dioxane ring.
Quinolin-2-ones: These derivatives have a carbonyl group at the 2-position, which can significantly alter their chemical reactivity and biological activity.
Fluorinated Quinolines:
Uniqueness: 5-(1,3-Dioxan-2-yl)quinolin-2-ol is unique due to the presence of the dioxane ring, which can influence its chemical properties and biological interactions. This structural feature may provide advantages in terms of binding affinity, selectivity, and stability compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(1,3-dioxan-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO3/c15-12-6-5-9-10(3-1-4-11(9)14-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2,(H,14,15) |
InChI Key |
PBDJPCRAQRIUGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C3C=CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



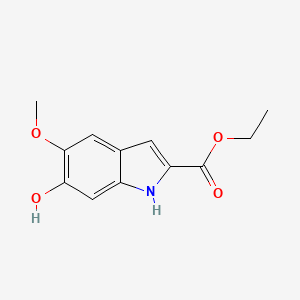
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
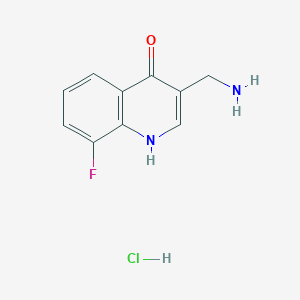

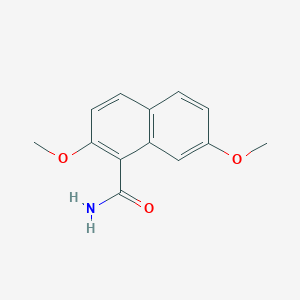
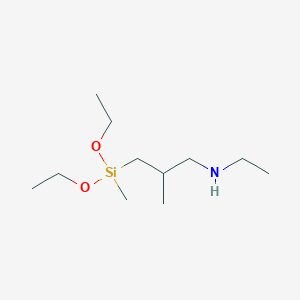

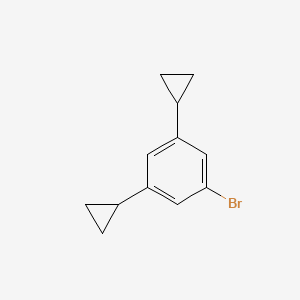
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)


